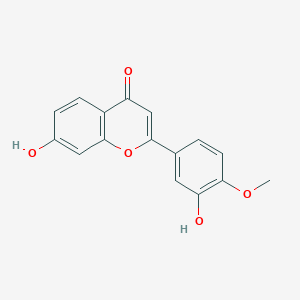
Farnisin
Description
Farnisin (C₁₆H₁₂O₅) is a flavonoid first isolated from the root of Tabernaemontana divaricata () and later identified in Itea stachyoides (). Structurally, it belongs to the flavone subclass of flavonoids, characterized by a 2-phenylchromen-4-one backbone with hydroxyl and methoxy substitutions. Its isolation via chromatographic techniques (e.g., column chromatography, HPLC) and structural elucidation using NMR and mass spectrometry confirm its classification .
Properties
CAS No. |
54867-60-6 |
|---|---|
Molecular Formula |
C16H12O5 |
Molecular Weight |
284.26 g/mol |
IUPAC Name |
7-hydroxy-2-(3-hydroxy-4-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C16H12O5/c1-20-14-5-2-9(6-13(14)19)15-8-12(18)11-4-3-10(17)7-16(11)21-15/h2-8,17,19H,1H3 |
InChI Key |
QAGGICSUEVNSGH-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)O)O |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)O)O |
melting_point |
264-265°C |
physical_description |
Solid |
Synonyms |
7,3'-Dihydroxy-4'-methoxyflavone |
Origin of Product |
United States |
Comparison with Similar Compounds
Farnisin shares structural and functional similarities with other flavonoids. Below is a systematic comparison:
Structural Comparison
| Compound | Class | Molecular Formula | Key Substitutions | CAS Number | Natural Source |
|---|---|---|---|---|---|
| This compound | Flavone | C₁₆H₁₂O₅ | 5,7-dihydroxy, 4'-OCH₃ | Not reported | Tabernaemontana divaricata |
| Naringenin | Flavanone | C₁₅H₁₂O₅ | 5,7,4'-trihydroxy | 480-41-1 | Citrus fruits |
| Formononetin | Isoflavone | C₁₆H₁₂O₄ | 7-hydroxy, 4'-OCH₃ | 485-72-3 | Red clover (Trifolium pratense) |
| Calycosin | Isoflavone | C₁₆H₁₂O₅ | 7,3'-dihydroxy, 4'-OCH₃ | 20575-57-9 | Astragalus membranaceus |
Key Differences :
- Backbone: this compound (flavone) vs. naringenin (flavanone, saturated C2–C3 bond) and formononetin (isoflavone, B-ring at C3) .
- Substitutions : this compound’s 4'-methoxy group distinguishes it from naringenin’s 4'-hydroxy group .
Pharmacological Activity
| Compound | Antioxidant Activity | Anti-inflammatory | Anticancer Potential | Bioavailability |
|---|---|---|---|---|
| This compound | Moderate (in vitro) | Not studied | Limited data | Unknown |
| Naringenin | High (IC₅₀: 10 μM) | Yes (NF-κB inhibition) | Yes (prostate cancer) | Low (poor solubility) |
| Formononetin | Moderate | Yes (COX-2 inhibition) | Yes (breast cancer) | Moderate |
| Calycosin | High (DPPH assay) | Yes (TNF-α suppression) | Yes (lung cancer) | Low |
Sources: Naringenin’s activity is well-documented in preclinical models (), while this compound’s data are preliminary (). Formononetin and calycosin show stronger anticancer evidence via estrogen receptor modulation .
Analytical Methods
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


